molecular formula C11H12N2O2 B3352429 1H-Indole, 3-(2-nitropropyl)- CAS No. 4771-72-6

1H-Indole, 3-(2-nitropropyl)-

Cat. No. B3352429
CAS RN: 4771-72-6
M. Wt: 204.22 g/mol
InChI Key: YSERFBZUWGDPNX-UHFFFAOYSA-N
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Description

“1H-Indole, 3-(2-nitropropyl)-” is a chemical compound with the molecular formula C11H12N2O2 . It is a derivative of indole, a heterocyclic compound that is important in many biological compounds .


Molecular Structure Analysis

The molecular structure of “1H-Indole, 3-(2-nitropropyl)-” is based on the indole scaffold, which consists of a benzene ring fused to a pyrrole ring . The 2-nitropropyl group is attached to the 3-position of the indole ring .

Safety And Hazards

Safety data sheets provide information about the potential hazards of a chemical compound and the necessary precautions for handling it. For “1H-Indole, 3-(2-nitropropyl)-”, the safety data sheet indicates that it may cause skin and eye irritation, and may also cause respiratory irritation .

properties

IUPAC Name

3-(2-nitropropyl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-8(13(14)15)6-9-7-12-11-5-3-2-4-10(9)11/h2-5,7-8,12H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSERFBZUWGDPNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CNC2=CC=CC=C21)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00508132
Record name 3-(2-Nitropropyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00508132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Nitropropyl)-1H-indole

CAS RN

4771-72-6
Record name 3-(2-Nitropropyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00508132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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